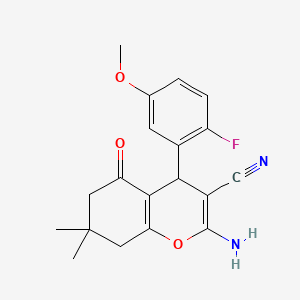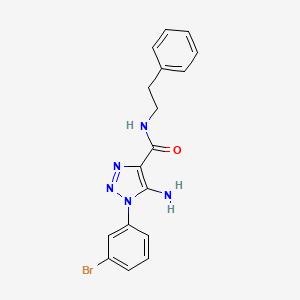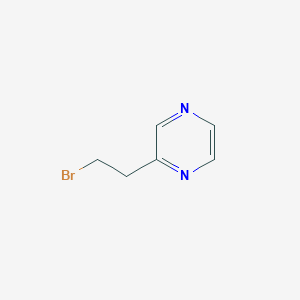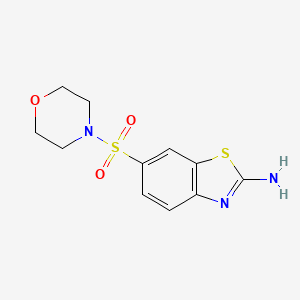
6-(Morpholin-4-ylsulfonyl)-1,3-benzothiazol-2-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound seems to be a derivative of benzothiazole, which is a heterocyclic compound . It also contains a morpholinylsulfonyl group, which is found in various organic compounds .
Synthesis Analysis
A strategy was proposed for the synthesis of 5-(morpholin-4-yl)-N’-sulfonyl-1,2,3-thiadiazole-4-imidamides, as well as previously unknown 2-thiocarbamoylacetimidamides . Their reactions with arylsulfonyl azides were studied .Chemical Reactions Analysis
In the case of reactions between dimorpholine derivatives of 2-thiocarbamoylacetimidamides and arylsulfonyl azides, diazo transfer did not occur . Instead, a new process was observed, producing the target molecules in one synthetic step via the formation of triazene intermediate and the elimination of ammonia .Scientific Research Applications
Synthesis and In-Vitro Cytotoxic Activity
6-(Morpholin-4-ylsulfonyl)-1,3-benzothiazol-2-amine derivatives have been synthesized and studied for their potential in cancer therapy. Notable research includes the synthesis of various novel 4-(N-Substituted Benzothiazolyl) Amino-7-Methoxy-6-(3-Morpholinopropoxy) Quinazoline Derivatives. These compounds exhibited promising In-Vitro Cytotoxic Activity, marking them as potential anticancer agents (Dave, Gopkumar, Arvind, & Sridevi, 2012).
Anticancer Activities and Biological Screening
Further studies have revealed the significance of these derivatives in anticancer activities. For example, 6-(Morpholin-4-yl)benzo[h]quinazolin-4(3H)-one derivatives showed interesting anticancer activities upon biological screening, highlighting their potential as therapeutic agents (Nowak et al., 2014).
Antimicrobial and Antiurease Activities
Antimicrobial and Anthelmintic Activities
Synthesized compounds of this class have shown moderate to excellent antimicrobial activity against various bacteria and pathogenic fungal strains. Furthermore, good anthelmintic activity was observed, indicating the broad spectrum of biological activities these compounds possess (Amnerkar, Bhongade, & Bhusari, 2015).
Antiurease and Antimicrobial Properties
Some newly synthesized morpholine derivatives containing an azole nucleus exhibited antimicrobial and antiurease activities, showcasing their potential in addressing microbial resistance and infections (Bektaş et al., 2012).
Structural Analysis and Synthesis Techniques
Structural Analysis of Mannich Base
Research into the structural and spectral analysis of a Mannich Base derivative provided insights into the conformation and hydrogen bonding interactions of these compounds, aiding in the understanding of their chemical properties and potential applications in various fields (Franklin et al., 2011).
Novel Synthesis Approaches
Innovative approaches in the synthesis of benzothiazoles have been explored, including the use of 6-(Morpholin-4-ylsulfonyl)-1,3-benzothiazol-2-amine as a building block for Julia olefination, demonstrating its versatility in organic synthesis (Ghosh et al., 2009).
Safety and Hazards
Mechanism of Action
Target of Action
Similar compounds have been shown to interact with proteins such asSerine/threonine-protein kinase Chk1 and Cathepsin F . These proteins play crucial roles in cell cycle regulation and protein degradation, respectively.
Mode of Action
Based on its structural similarity to other compounds, it may interact with its targets throughhydrogen bonding and hydrophobic interactions , leading to changes in the target’s function .
properties
IUPAC Name |
6-morpholin-4-ylsulfonyl-1,3-benzothiazol-2-amine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13N3O3S2/c12-11-13-9-2-1-8(7-10(9)18-11)19(15,16)14-3-5-17-6-4-14/h1-2,7H,3-6H2,(H2,12,13) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YSDGFRLFJHKCDN-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1S(=O)(=O)C2=CC3=C(C=C2)N=C(S3)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13N3O3S2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-(Morpholin-4-ylsulfonyl)-1,3-benzothiazol-2-amine | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

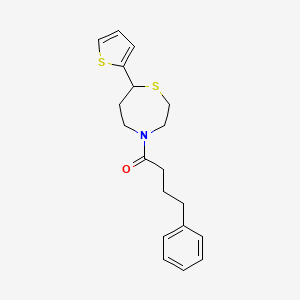
![3-[3-(2,4-dimethylphenyl)-4-methyl-2,6-dioxo-3,6-dihydropyrimidin-1(2H)-yl]propanenitrile](/img/structure/B2393759.png)
![ethyl 2-(4-(4-(methylthio)phenyl)-1,1-dioxido-3-oxo-3,4-dihydro-2H-pyrido[2,3-e][1,2,4]thiadiazin-2-yl)acetate](/img/structure/B2393760.png)
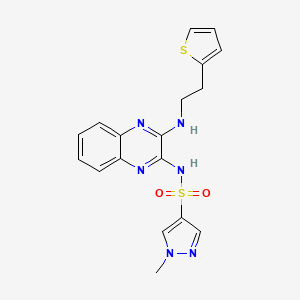
![1-(3-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]oxy}phenyl)-N,N-dimethyl-1H-1,2,3,4-tetraazol-5-amine](/img/structure/B2393762.png)

![5-[1-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-2-(methoxyimino)ethyl]-N,N-diethyl-2-thiophenesulfonamide](/img/structure/B2393765.png)



![N'-(1,3-Benzodioxol-5-yl)-N-[(1-thiophen-3-ylcyclopropyl)methyl]oxamide](/img/structure/B2393772.png)
